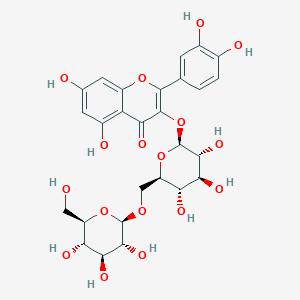

Quercetin 3-gentiobioside

説明

Quercetin 3-gentiobioside has been reported in Phyllanthus virgatus, Fagonia glutinosa, and other organisms with data available.

an antioxidant with hypoglycemic and anticholesteremic activities; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-gentiobioside, detailed methodologies for its extraction and quantification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Quercetin 3-O-gentiobioside

Quercetin 3-O-gentiobioside has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, maturation stage, and geographical origin. Key natural sources are detailed below.

Okra (Abelmoschus esculentus)

Okra is a prominent source of Quercetin 3-O-gentiobioside, where it is considered one of the most abundant phenolic compounds.[1][2] Studies have shown its presence in both the pods and seeds of the plant.[3][4] The concentration of Quercetin 3-O-gentiobioside in okra can fluctuate with the fruit's maturity.[2]

Soybean (Glycine max)

The young leaves of various soybean cultivars have been found to contain Quercetin 3-O-gentiobioside.[1][5] Its presence has also been noted in the flower petals of certain soybean near-isogenic lines.

Annonaceae Family

Several species within the Annonaceae family, commonly known as the custard apple family, are sources of this flavonoid. Notably, the leaves of Annona coriacea have been reported to contain Quercetin 3-O-gentiobioside.[6][7]

Other Notable Sources

Quercetin 3-O-gentiobioside has also been isolated from:

-

Primula veris L. (Cowslip): Found in the flowers and leaves.[8]

-

Sabia parviflora Wall. [9]

-

Guava (Psidium guajava) [10]

-

Catharanthus roseus (Madagascar Periwinkle)[11]

Quantitative Analysis of Quercetin 3-O-gentiobioside

The quantification of Quercetin 3-O-gentiobioside in plant materials is crucial for standardization and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.

Table 1: Quantitative Data for Quercetin 3-O-gentiobioside in Various Natural Sources

| Natural Source | Plant Part | Concentration | Analytical Method | Reference |

| Red Okra (Abelmoschus esculentus) | Pod Extract | 2.07 ± 0.15 mg/g | HPLC-DAD | [12] |

| Okra (Abelmoschus esculentus 'Wufu') | Fruit (4 DPA) | 157.64 ± 0.34 µg/g DW | HPLC-DAD | [2] |

| Okra (Abelmoschus esculentus 'Wufu') | Fruit (6 DPA) | 284.92 ± 0.44 µg/g DW | HPLC-DAD | [2] |

| Okra (Abelmoschus esculentus 'Wufu') | Fruit (9 DPA) | 216.63 ± 0.30 µg/g DW | HPLC-DAD | [2] |

| Soybean (Glycine max) | Young Leaves | Detected | UPLC-DAD-QToF/MS | [1][5] |

| Soybean (Glycine max) | Flower Petals | Detected | HPLC |

DPA: Days Post-Anthesis; DW: Dry Weight

Experimental Protocols

Extraction of Quercetin 3-O-gentiobioside from Red Okra

This protocol is based on the methodology described for the extraction of flavonoids from red okra pods.[12]

3.1.1. Materials and Equipment

-

Dried red okra pod powder

-

Distilled water

-

Rotary evaporator

-

Vacuum dryer

-

Filtration apparatus

3.1.2. Procedure

-

Wash and cut fresh red okra pods into 1 cm segments.

-

Dry the segments using hot air at 55°C for 30 hours.

-

Extract the dried plant material with distilled water at 100°C for 6 hours.

-

Filter the resulting extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Vacuum-dry the concentrated extract to obtain a powder.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol is a generalized procedure based on established methods for the analysis of Quercetin 3-O-gentiobioside.[2][12]

3.2.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

-

Column: Eclipse XDB-C18 (4.6 × 150 mm, 5 μm particle size) or equivalent.

-

Column Temperature: 40°C.

-

Mobile Phase:

-

Solvent A: 0.5% acetic acid in distilled water (v/v).

-

Solvent B: 100% acetonitrile.

-

-

Flow Rate: 1.0 ml/min.

-

Injection Volume: 10 μl.

-

Detection Wavelength: 354 nm.

3.2.2. Gradient Elution Program

| Time (minutes) | Solvent A (%) | Solvent B (%) |

| 0 - 5 | 95 | 5 |

| 5 - 50 | 80 | 20 |

| 50 - 51 | 95 | 5 |

| 51 - 55 | 95 | 5 |

3.2.3. Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of Quercetin 3-O-gentiobioside standard in methanol. Create a series of dilutions to construct a calibration curve (e.g., 5-100 ppm).

-

Sample Solution: Dissolve a known amount of the plant extract in methanol. Filter the solution through a 0.45 μm syringe filter before injection.

3.2.4. Data Analysis

-

Identify the peak for Quercetin 3-O-gentiobioside by comparing the retention time and UV spectrum with the authentic standard.

-

Quantify the amount of Quercetin 3-O-gentiobioside in the sample by using the calibration curve generated from the standard solutions.

Signaling Pathways and Biological Activities

While research specifically detailing the signaling pathways modulated by Quercetin 3-O-gentiobioside is emerging, studies on its natural sources and related flavonoids provide strong indications of its biological targets. The anti-inflammatory and metabolic regulatory effects appear to be mediated through key cellular signaling cascades.

Anti-inflammatory Signaling

Extracts from Sabia parviflora, containing Quercetin 3-O-gentiobioside, have been shown to exert anti-rheumatoid arthritic effects, suggesting a role in modulating inflammatory pathways.[9] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a likely mechanism of action.

Caption: Proposed inhibition of the NF-κB signaling pathway by Quercetin 3-O-gentiobioside.

Metabolic Regulation Pathways

Studies on okra and its flavonoid components, including Quercetin 3-O-gentiobioside, indicate a role in regulating glucose and lipid metabolism.[13] The PI3K/Akt and MAPK signaling pathways are central to these processes. Polysaccharides and flavonoids from okra have been shown to activate the PI3K/Akt pathway and modulate the ERK/JNK/MAPK pathways, contributing to improved glucose homeostasis.[13]

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by Quercetin 3-O-gentiobioside.

Conclusion

Quercetin 3-O-gentiobioside is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a consolidated resource on its primary natural sources, robust analytical methods for its quantification, and insights into its potential mechanisms of action through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound, paving the way for its application in the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antirheumatoid Arthritic Effects of Sabia parviflora Wall. Leaf Extracts via the NF-κB Pathway and Transient Receptor Potential Protein Family [frontiersin.org]

- 10. Antitumor effect of guava leaves on lung cancer: A network pharmacology study - Arabian Journal of Chemistry [arabjchem.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Quercetin|CAS 117-39-5|For Research [benchchem.com]

- 13. ecronicon.net [ecronicon.net]

Quercetin 3-O-gentiobioside Biosynthesis in Plants: A Technical Guide

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside, a class of plant-derived secondary metabolites recognized for their potential health benefits.[1] This compound is found in various plant species and contributes to their defense mechanisms.[1] Its biological activity, particularly its antioxidant properties, stems from its ability to scavenge free radicals, thereby reducing oxidative stress.[1] This has spurred interest in its potential therapeutic applications in anti-inflammatory and cardiovascular research.[1] Understanding the intricate biosynthetic pathway of Quercetin 3-O-gentiobioside is paramount for researchers and drug development professionals aiming to harness its potential through metabolic engineering or targeted extraction.

This technical guide provides an in-depth overview of the core biosynthetic pathway leading to Quercetin 3-O-gentiobioside, details the key enzymes involved, presents quantitative data, and outlines comprehensive experimental protocols for its study.

The Core Flavonoid Biosynthetic Pathway: From Phenylalanine to Quercetin

The journey to Quercetin 3-O-gentiobioside begins with the general phenylpropanoid pathway, a fundamental route in plant metabolism that converts the amino acid phenylalanine into a vast array of phenolic compounds, including flavonoids.[2][3] This foundational pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 backbone of flavonoids.[2]

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.[2]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates Cinnamic acid to produce p-Coumaric acid.[2]

-

4-coumaroyl-CoA ligase (4CL): Activates p-Coumaric acid by adding a Coenzyme A molecule, forming p-Coumaroyl-CoA.[3]

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin chalcone, the precursor to all flavonoids.[3]

-

Chalcone isomerase (CHI): Converts Naringenin chalcone into the flavanone (2S)-Naringenin.[2][3]

-

Flavanone 3-hydroxylase (F3H): Hydroxylates (2S)-Naringenin to produce Dihydrokaempferol.[2]

-

Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates Dihydrokaempferol to create Dihydroquercetin.[2]

-

Flavonol synthase (FLS): Finally, introduces a double bond into the C-ring of Dihydroquercetin to yield the flavonol, Quercetin.

The Glycosylation Cascade: Formation of Quercetin 3-O-gentiobioside

Once the quercetin aglycone is synthesized, it undergoes a two-step glycosylation process to form Quercetin 3-O-gentiobioside. These reactions are catalyzed by specific UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor, typically UDP-glucose, to the flavonoid acceptor.[4][5]

Step 1: Monoglucosylation The first step involves the transfer of a single glucose molecule from UDP-glucose to the hydroxyl group at the C3 position of the quercetin molecule. This reaction is catalyzed by a Flavonol 3-O-glucosyltransferase (F3GT) . The product of this reaction is Quercetin 3-O-glucoside, also known as isoquercitrin.[6]

Step 2: Diglucosylation The second and final step is the formation of the characteristic gentiobioside linkage. A specific Flavonoid 3-O-glucoside-6"-O-glucosyltransferase attaches a second glucose molecule to the 6"-hydroxyl group of the glucose moiety already attached to quercetin. This results in the final product, Quercetin 3-O-gentiobioside, which features a β-1→6 glycosidic bond between the two glucose units.[1]

Key Enzymes and Quantitative Data

The biosynthesis of flavonoid glycosides is largely mediated by the UDP-glycosyltransferase (UGT) superfamily of enzymes.[4][7] These enzymes exhibit specificity for both the flavonoid acceptor and the sugar donor. While many UGTs responsible for the initial 3-O-glucosylation have been characterized from various plants, the specific UGTs catalyzing the subsequent 6"-O-glucosylation to form the gentiobioside are less commonly identified. Research in different plant species has shed light on candidate enzymes and the accumulation of related compounds.

Table 1: Characterized UGTs Involved in Flavonoid Glycosylation

| Enzyme/Gene ID | Plant Source | Substrate(s) | Product(s) | Notes |

|---|---|---|---|---|

| CsUGT75L12 | Camellia sinensis (Tea Plant) | Flavonoids (e.g., Naringenin) | Flavonoid 7-O-glucosides | Catalyzes the initial glucosylation at the 7-OH position.[8] |

| CsUGT79B28 | Camellia sinensis (Tea Plant) | Flavonoid 7-O-glucosides | Flavonoid 7-O-neohesperidosides (rhamnose(1→2)glucose) | Demonstrates sequential glycosylation on a sugar moiety.[8] |

| GmUGT73C20, GmUGT88E19 | Glycine max (Soybean) | Kaempferol, Quercetin, Isoflavones | Flavonol and Isoflavone glucosides | Showed activity toward both flavonol and isoflavone aglycones.[7][9] |

| AtBGLU6, AtBGLU10 | Arabidopsis thaliana | Not specified UGTs | Flavonol 3-O-gentiobioside 7-O-rhamnoside | Genes identified in ecotypes capable of producing flavonol gentiobiosides, though they are not canonical UGTs.[2] |

| VvGT1 | Vitis vinifera (Grape) | Quercetin, Kaempferol | Quercetin 3-O-glucoside, Kaempferol 3-O-glucoside | A well-characterized flavonoid 3-O-glucosyltransferase.[10] |

Table 2: Quercetin and its Glycoside Content in Various Plant Tissues

| Plant Species | Tissue | Compound | Concentration | Method |

|---|---|---|---|---|

| Sedum sarmentosum | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.12% (October harvest) | HPLC[11][12] |

| Sedum lineare | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.16% (October harvest) | HPLC[11][12] |

| Sedum erythrostictum | Whole Plant (dried) | Quercetin (from hydrolysis) | ~0.08% (October harvest) | HPLC[11][12] |

| Vitis vinifera cv. Aglianico | Leaves | Quercetin 3-O-glucuronide | Accumulation increases from July to early October | LC-MS[13] |

| Pistacia eurycarpa | Not specified | Quercetin (in alcoholic extract) | 84.037 mg/g | Not specified[14] |

Experimental Protocols

Studying the biosynthesis of Quercetin 3-O-gentiobioside requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of a candidate UGT gene in E. coli and subsequent purification of the recombinant protein for enzymatic assays.

Workflow Diagram:

Methodology:

-

Vector Construction: The full-length coding sequence of the target UGT is amplified by PCR and cloned into a suitable E. coli expression vector, such as pET or pCold, often containing an N-terminal His-tag or MBP-tag for purification.[5][15]

-

Transformation: Chemically competent E. coli cells (e.g., BL21(DE3)) are transformed with the expression plasmid construct via heat shock.[15]

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is then induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication on ice. The lysate is centrifuged to remove cell debris. The supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity column. After washing, the His-tagged protein is eluted with an imidazole gradient.

-

Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE analysis.

In Vitro UGT Enzyme Activity Assay

This protocol is used to determine the function and substrate specificity of the purified recombinant UGT enzyme.

Workflow Diagram:

Methodology:

-

Reaction Setup: A typical reaction mixture (50-100 µL final volume) contains Tris-HCl buffer (pH 7.5), MgCl2, the purified UGT enzyme, and the flavonoid acceptor substrate (e.g., quercetin or quercetin 3-O-glucoside).[6][16]

-

Pre-incubation: The mixture is pre-incubated at the optimal temperature (typically 30°C or 37°C) for 5 minutes.[6][17]

-

Reaction Initiation: The reaction is started by adding the sugar donor, UDP-glucose.[6]

-

Incubation: The reaction proceeds for a defined period (e.g., 30 minutes), during which the enzyme is expected to be active.

-

Termination: The reaction is stopped by adding an equal or double volume of cold methanol or acetonitrile, which denatures the enzyme.[6]

-

Analysis: The mixture is centrifuged to pellet the precipitated protein. The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify the glycosylated product by comparing its retention time and mass spectrum to an authentic standard.[6]

Extraction and Quantification from Plant Tissue

This protocol details the extraction of flavonoids from plant material and their subsequent quantification.

Workflow Diagram:

Methodology:

-

Sample Preparation: A known weight of fresh or freeze-dried plant tissue (e.g., 100 mg) is frozen in liquid nitrogen and ground into a fine powder using a mortar and pestle.[6]

-

Extraction: The powdered tissue is transferred to a microcentrifuge tube, and an extraction solvent (e.g., 1 mL of 80% methanol) is added.[6]

-

Sonication: The mixture is vortexed thoroughly and sonicated in a water bath for approximately 30 minutes to facilitate cell lysis and extraction.[6]

-

Centrifugation: The sample is centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet solid debris.[6]

-

Collection and Filtration: The supernatant is carefully collected. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined. The final extract is filtered through a 0.22 µm syringe filter into an HPLC vial.[6]

-

HPLC Analysis: The sample is analyzed using a reverse-phase HPLC system (e.g., C18 column) coupled with a UV or MS detector.[11][18] A gradient elution with solvents like acetonitrile and water (often with formic acid) is typically used to separate the compounds. Quantification is achieved by comparing the peak area of the target compound to a calibration curve generated with an authentic standard of Quercetin 3-O-gentiobioside.[18]

Conclusion

The biosynthesis of Quercetin 3-O-gentiobioside is a specialized extension of the core flavonoid pathway, requiring two sequential glycosylation steps catalyzed by distinct UGT enzymes. While the initial 3-O-glucosylation of quercetin is a common modification in plants, the subsequent addition of a second glucose in a gentiobioside linkage is a more specific reaction, highlighting the vast catalytic diversity within the UGT superfamily. Elucidating the specific genes and enzymes responsible for this final step across different plant species remains a key area of research. The protocols and data presented in this guide offer a framework for scientists to investigate this pathway, characterize novel enzymes, and potentially engineer plants or microbial systems for enhanced production of this bioactive compound.

References

- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. phcogj.com [phcogj.com]

- 12. phcogj.com [phcogj.com]

- 13. researchgate.net [researchgate.net]

- 14. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disposition of Flavonoids via Enteric Recycling: Determination of the UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for the Metabolism of Flavonoids in Intact Caco-2 TC7 Cells Using siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. phytopharmajournal.com [phytopharmajournal.com]

Preliminary Biological Activities of Quercetin 3-O-gentiobioside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a flavonoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological activities of Quercetin 3-O-gentiobioside, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts. While much of the existing research focuses on its aglycone, quercetin, this guide endeavors to present the most specific information available for Quercetin 3-O-gentiobioside and provides data on closely related compounds where direct data is limited.

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid belonging to the flavonol subclass. It is structurally characterized by a quercetin aglycone linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. Found in plants such as okra, it is believed to contribute to their medicinal properties.[1] The biological activities of many flavonoid glycosides are influenced by their structure, including the nature and position of the sugar moiety, which can affect bioavailability and interaction with cellular targets. This guide explores the current understanding of the bioactivities of Quercetin 3-O-gentiobioside.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.

Quantitative Data

While specific IC50 values for the DPPH radical scavenging activity of Quercetin 3-O-gentiobioside are not widely reported, studies on the parent compound, quercetin, and its other glycosides provide valuable insights.

| Compound | Assay | IC50 Value | Source |

| Quercetin | DPPH | 15.899 µg/mL | [2] |

| Quercetin | DPPH | 19.17 µg/mL | [3][4] |

| Quercetin | DPPH | 19.3 µM | [5] |

| Quercetin-3-O-glucoside | DPPH | 24.19 ± 0.07 μM | [6] |

Note: The antioxidant activity of flavonoid glycosides can be influenced by the type and position of the sugar molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compound (Quercetin 3-O-gentiobioside) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol or other appropriate solvent (for blank)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH solution to each well.

-

For the blank, add the solvent without the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Workflow for DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Flavonoids, including quercetin and its derivatives, have demonstrated potent anti-inflammatory effects.

Quantitative Data

Specific data on the anti-inflammatory activity of Quercetin 3-O-gentiobioside is limited. However, studies on quercetin and its other glycosides show significant inhibition of inflammatory mediators.

| Compound | Cell Line | Inflammatory Mediator | IC50 Value | Source |

| Quercetin | RAW 264.7 | Nitric Oxide (NO) | - | [7][8] |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Enzyme Assay | COX-1 | 2.76 µg/mL | [6] |

| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | Enzyme Assay | COX-2 | 1.99 µg/mL | [6] |

Note: The inhibitory concentration can vary depending on the specific experimental conditions and the stimulus used to induce inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes how to measure the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (Quercetin 3-O-gentiobioside) dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To measure NO production, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow of the nitric oxide inhibition assay.

Anticancer Activity

Flavonoids have been extensively studied for their potential to inhibit cancer cell growth and induce apoptosis.

Quantitative Data

While specific IC50 values for Quercetin 3-O-gentiobioside are limited, studies on quercetin and its other glycosides demonstrate cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value (48h) | Source |

| Quercetin | A172 (Glioblastoma) | 58.5 µmol/L | [9] |

| Quercetin | LBC3 (Glioblastoma) | 41.37 µmol/L | [9] |

| Quercetin | MCF-7 (Breast Cancer) | 37 µM | [10] |

| Quercetin | T47D (Breast Cancer) | 50 µM | [11] |

| Quercetin-3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [12] |

| Quercetin-3-O-glucoside | HepG2 (Liver Carcinoma) | 150 µg/mL | [12] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (Quercetin 3-O-gentiobioside) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Quercetin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to the inhibition of cancer cell growth. [1][13][14]

Caption: Modulation of the MAPK signaling pathway by quercetin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Quercetin has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells. [15][16][17][18]

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin.

Isolation and Purification

The isolation of Quercetin 3-O-gentiobioside from plant sources is a critical step for its detailed characterization and biological evaluation.

General Protocol for Flavonoid Glycoside Isolation

This protocol provides a general workflow for the extraction and isolation of flavonoid glycosides from plant material.

1. Extraction:

-

Sample Preparation: Air-dry and grind the plant material into a fine powder.

-

Maceration: Extract the powdered plant material with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure maximum yield. [11][19]* Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

2. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

-

Column Chromatography: Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water).

4. Characterization:

-

Identify the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) and compare the data with published values. [20][21][22][23][24] Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of flavonoid glycosides.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside exhibits promising preliminary biological activities, primarily inferred from studies on its aglycone, quercetin, and other related glycosides. Its potential as an antioxidant, anti-inflammatory, and anticancer agent warrants further investigation. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 values of pure Quercetin 3-O-gentiobioside in a range of antioxidant, anti-inflammatory, and anticancer assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by Quercetin 3-O-gentiobioside.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Quercetin 3-O-gentiobioside to understand its in vivo efficacy.

-

In Vivo Studies: Evaluating the therapeutic potential of Quercetin 3-O-gentiobioside in animal models of relevant diseases.

A deeper understanding of the specific biological properties of Quercetin 3-O-gentiobioside will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nehu.ac.in [nehu.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Confirmation of Quercetin-3-O-Glycosides from Rubber Cassava Leaves [scirp.org]

- 12. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 19. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptfarm.pl [ptfarm.pl]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. NMR Spectrum of Quercetin | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. scielo.br [scielo.br]

A Technical Guide to the Antioxidant Potential of Quercetin 3-O-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring polyphenolic compound found in various plant species.[1] It consists of the flavonoid aglycone, quercetin, linked to a gentiobiose sugar moiety at the 3-position.[2] Flavonoids are renowned for their potent antioxidant properties, which are largely attributed to their chemical structure.[3] The primary mode of action for Quercetin 3-O-gentiobioside's antioxidant activity involves its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in the pathophysiology of numerous chronic and degenerative diseases.[1][4][5] This document provides an in-depth technical overview of the antioxidant potential of Quercetin 3-O-gentiobioside, including its mechanisms of action, quantitative data from relevant assays, detailed experimental protocols, and its influence on cellular signaling pathways.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like quercetin and its glycosides is multifaceted, involving both direct and indirect mechanisms.

-

Direct Radical Scavenging: The core mechanism is the ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][6] This action converts the free radicals into more stable, non-toxic molecules, terminating the damaging chain reactions of lipid peroxidation.[3][7] The structural features critical for this activity include the o-dihydroxy (catechol) group in the B-ring and the 3-hydroxyl group in the C-ring.[6][8]

-

Metal Ion Chelation: Flavonoids can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of free radicals via the Fenton reaction. By binding these metals, they prevent the initiation of oxidative chain reactions.

-

Influence of Glycosylation: The attachment of a sugar moiety (glycosylation), such as the gentiobioside group at the 3-position, can influence the antioxidant capacity. While glycosylation enhances water solubility, it may slightly reduce the direct radical scavenging activity compared to the aglycone (quercetin) because it occupies the 3-hydroxyl position, a key site for antioxidant action.[9][10] However, the potent catechol structure on the B-ring remains free and contributes significantly to the molecule's overall antioxidant potential.

Quantitative Data on Antioxidant Activity

While specific quantitative data for Quercetin 3-O-gentiobioside is not extensively documented in publicly available literature, data from its parent compound, Quercetin, and related glycosides provide a strong comparative baseline for its expected potency. The following tables summarize key antioxidant metrics from various in vitro assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 Value | Comments | Reference |

| Quercetin | 19.17 µg/mL | High radical scavenging activity noted. | [11] |

| Quercetin | 0.74 (units not specified, likely µg/mL) | Compared against Ascorbic Acid (IC50 = 9.53). | [11] |

| Quercetin | Achieved 100% scavenging at 160 µg/mL | Demonstrates direct antioxidant properties. | |

| Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR) | ~90% scavenging at 30 µM | Showed slightly greater activity than Quercetin. | [6] |

| Isoquercitrin (Quercetin 3-O-glucoside) | Weak antioxidant activity | Exhibited lower activity compared to Quercetin. | [6] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Relative Activity | Comments | Reference |

| Quercetin | 3.02 times more active than Trolox | Demonstrated very high reducing power. | [8] |

| Quercetin | Absorbance increases with concentration | Indicates strong reducing capability. | [11] |

Table 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | Activity Metric | Comments | Reference |

| Quercetin | Concentration-dependent decrease in absorbance | Effective scavenging of the ABTS radical cation. | [12] |

| Rutin (Quercetin 3-O-rutinoside) | Showed significant radical scavenging | A common glycoside of quercetin with proven activity. | [13] |

Detailed Experimental Protocols

The following are standardized protocols for common in vitro chemical antioxidant assays used to evaluate compounds like Quercetin 3-O-gentiobioside.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored hydrazine is monitored spectrophotometrically.[14][15]

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Test Compound Solutions: Prepare a serial dilution of Quercetin 3-O-gentiobioside (e.g., 10-200 µg/mL) in a suitable solvent like methanol or DMSO.

-

Positive Control: Prepare a serial dilution of a standard antioxidant such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvette, add 100 µL of the test compound solution at various concentrations.[16]

-

Add 100 µL of the methanolic DPPH solution to each well.[16]

-

Shake vigorously and incubate the mixture in the dark at room temperature for 30 minutes.[11][14][16]

-

Measure the absorbance at 517 nm using a spectrophotometer.[14][17]

-

Use the solvent as a negative control.

-

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[16] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the log concentration of the sample.[16]

ABTS Radical Cation Scavenging Assay

This assay evaluates the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

-

Assay Procedure:

-

Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored Fe²⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[14][19]

-

Reagent Preparation:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution: 20 mM FeCl₃ in water.

-

FRAP Reagent: Prepare freshly by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

-

-

Assay Procedure:

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.[18]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a test compound like Quercetin 3-O-gentiobioside.

Caption: Workflow for the in vitro assessment of antioxidant potential.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct chemical interactions, quercetin and its metabolites can exert profound antioxidant effects by modulating intracellular signaling pathways. After potential deglycosylation to its aglycone form within the cell, quercetin can influence key regulatory networks that control the cellular response to oxidative stress.[5][20]

-

Nrf2-ARE Signaling Pathway: This is a primary mechanism for cellular protection against oxidative stress. Quercetin can induce the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[21][22] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis and regeneration.[7][20][21][23]

-

Modulation of Kinase Pathways: Quercetin has been shown to influence several kinase signaling cascades, including Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[21][22][23] These pathways are central to cell survival, inflammation, and stress responses. By modulating these pathways, quercetin can help mitigate the downstream effects of oxidative damage.

-

Inhibition of NF-κB Pathway: The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammation.[21] Oxidative stress is a potent activator of NF-κB, leading to the expression of pro-inflammatory cytokines. Quercetin can inhibit the activation of NF-κB, thereby reducing inflammation that is often intertwined with oxidative stress.[6][23]

Nrf2 Antioxidant Response Pathway Diagram

The diagram below illustrates the activation of the Nrf2 pathway by quercetin, a likely mechanism for Quercetin 3-O-gentiobioside following cellular uptake and metabolism.

Caption: Quercetin-mediated activation of the Nrf2 antioxidant pathway.

Conclusion

Quercetin 3-O-gentiobioside, as a prominent glycoside of quercetin, possesses significant antioxidant potential. Its activity stems from a combination of direct free radical scavenging, facilitated by its polyphenolic structure, and indirect modulation of crucial cellular defense mechanisms. While direct quantitative comparisons to its aglycone suggest that glycosylation at the 3-position may temper some in vitro radical scavenging metrics, the molecule retains the highly active catechol moiety and gains favorable solubility properties. Furthermore, its ability to influence cytoprotective signaling pathways, most notably the Nrf2/ARE pathway, underscores its potential as a valuable agent in mitigating oxidative stress. Further research is warranted to generate specific quantitative data for Quercetin 3-O-gentiobioside and to fully elucidate its bioavailability and metabolic fate in vivo, which are critical for its application in drug development and therapeutic contexts.

References

- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]

- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability — Journal of Young Investigators [jyi.org]

- 4. Investigating the Antioxidant Properties of Quercetin [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nehu.ac.in [nehu.ac.in]

- 12. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 3.4. In Vitro Antioxidant Assays [bio-protocol.org]

- 17. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Quercetin 3-O-gentiobioside: An In-Depth Technical Guide to its Anti-inflammatory Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of quercetin and its glycosides, with a specific focus on inferring the potential activities of Quercetin 3-O-gentiobioside. Due to a scarcity of direct research on Quercetin 3-O-gentiobioside, this document leverages data from closely related quercetin glycosides and the aglycone, quercetin, to project its likely mechanisms of action and therapeutic potential. All data and methodologies are presented with the explicit understanding that they are derived from analogous compounds and should be considered as a predictive framework for future research on Quercetin 3-O-gentiobioside.

Introduction: The Therapeutic Potential of Quercetin Glycosides

Quercetin, a prominent dietary flavonoid, is well-documented for its potent anti-inflammatory, antioxidant, and immunomodulatory effects. In nature, quercetin predominantly exists in glycosidic forms, where it is attached to one or more sugar moieties. These glycosides, such as Quercetin 3-O-gentiobioside, are believed to be more stable and bioavailable than the aglycone form. The anti-inflammatory actions of quercetin and its derivatives are primarily attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and to inhibit the production of pro-inflammatory mediators.

This guide will synthesize the existing knowledge on quercetin glycosides to build a comprehensive profile of the putative anti-inflammatory properties of Quercetin 3-O-gentiobioside.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quercetin glycosides are multifaceted, involving the inhibition of key inflammatory signaling cascades and the suppression of pro-inflammatory cytokine and enzyme production.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Quercetin and its glycosides have been shown to inhibit NF-κB activation by preventing IκB degradation.[1][2][3][4][5]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and, in turn, activate transcription factors that drive the expression of inflammatory mediators. Quercetin and its derivatives have been demonstrated to suppress the phosphorylation and activation of p38 MAPK and JNK.[6][7][8][9][10]

Quantitative Data on Anti-inflammatory Activity of Quercetin Glycosides

The following tables summarize the quantitative data on the anti-inflammatory effects of various quercetin glycosides from in vitro studies. This data provides a benchmark for the potential efficacy of Quercetin 3-O-gentiobioside.

Table 1: Inhibition of Pro-inflammatory Mediators by Quercetin Glycosides

| Compound | Cell Line | Stimulant | Mediator Inhibited | IC50 / % Inhibition | Reference |

| Quercetin-3-O-diglucoside-7-O-glucoside | RAW 264.7 | LPS | Nitric Oxide (NO) | - | [11] |

| Quercetin-3-O-diglucoside-7-O-glucoside | RAW 264.7 | LPS | Interleukin-6 (IL-6) | - | [11] |

| Quercetin 3-O-methyl ether | RAW 264.7 | LPS | TNF-α | Potent Inhibition | [12] |

| Quercetin-3-O-β-D-glucuronide-methyl ester | Mice (in vivo) | Xylene | Ear Edema | Dose-dependent decrease | [13] |

| Quercetin-3-O-glucoside EPA ester | THP-1 | LPS | TNF-α | More effective than QG | [14] |

| Quercetin-3-O-glucoside EPA ester | THP-1 | LPS | IL-6 | Significantly lower | [14] |

Table 2: Inhibition of Inflammatory Enzymes by Quercetin Glycosides

| Compound | Enzyme | % Inhibition | Concentration | Reference |

| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase | 75.3 ± 1.6% | 10 mM | [11] |

| Quercetin-3-O-diglucoside-7-O-glucoside | Hyaluronidase | 67.4 ± 4.0% | 2 mM | [11] |

| Quercetin-3-O-glucoside EPA ester | Cyclooxygenase-2 (COX-2) | More effective than QG | - | [14] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of quercetin glycosides. These protocols can be adapted for the investigation of Quercetin 3-O-gentiobioside.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[11][12]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Quercetin 3-O-gentiobioside) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, IκBα) in cell lysates.

-

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of Quercetin 3-O-gentiobioside is currently lacking in the scientific literature, the extensive research on its aglycone, quercetin, and other quercetin glycosides provides a strong rationale for its investigation as a potential anti-inflammatory agent. The mechanisms are likely to involve the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.

Future research should focus on isolating or synthesizing Quercetin 3-O-gentiobioside and systematically evaluating its anti-inflammatory efficacy using the established in vitro and in vivo models outlined in this guide. Such studies are crucial to validate its therapeutic potential and to understand its specific molecular mechanisms of action, which will be invaluable for the development of novel anti-inflammatory drugs.

References

- 1. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin-3-O-(2″-galloyl)-α-l-rhamnopyranoside inhibits TNF-α-activated NF-κB-induced inflammatory mediator production by suppressing ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory Properties of Quercetin-3-O-β-D-glucuronide-methyl Ester from Polygonum perfoliatum in Mice [wisdomlib.org]

- 14. Novel quercetin-3-O-glucoside eicosapentaenoic acid ester ameliorates inflammation and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 3-O-gentiobioside: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a flavonoid glycoside, a naturally occurring compound found in various plants.[1][2] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The structure of Quercetin 3-O-gentiobioside consists of the aglycone quercetin linked to a gentiobiose (a disaccharide composed of two glucose units) at the 3-hydroxyl position. This glycosidic linkage significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its application in research and drug development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of Quercetin 3-O-gentiobioside, alongside detailed experimental protocols for their determination. Due to the limited availability of specific data for this particular glycoside, information on its aglycone, quercetin, is also included for comparative purposes, with the understanding that the gentiobiose moiety will alter these properties.

Solubility Profile

The solubility of a compound is a crucial factor in its biological activity and formulation development. The presence of the hydrophilic gentiobiose sugar moiety in Quercetin 3-O-gentiobioside is expected to increase its aqueous solubility compared to its aglycone, quercetin.

Quantitative Solubility Data

Specific quantitative solubility data for Quercetin 3-O-gentiobioside in a range of solvents is scarce in the literature. However, some information and predictions are available:

| Solvent System | Predicted/Reported Solubility | Reference/Note |

| Water | Slightly soluble[3] | A predicted value suggests a solubility of 5.55 g/L.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A related compound, Quercetin 3-O-β-D-glucose-7-O-β-D-gentiobioside, is reported to be soluble in fresh DMSO at 100 mg/mL.[5] This suggests a potentially high solubility for Quercetin 3-O-gentiobioside in DMSO as well. |

Comparative Solubility of Quercetin (Aglycone)

For reference, the solubility of the aglycone, quercetin, is well-documented and highlights the influence of the glycosidic group on solubility.

| Solvent | Solubility of Quercetin |

| Water | 0.1648 mg/mL[6] |

| Ethanol | ~2 mg/mL |

| DMSO | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

Stability Profile

General Stability Considerations for Flavonoids:

-

pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.[7]

-

Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[8]

-

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids.

Inferred Stability of Quercetin 3-O-gentiobioside (based on Quercetin data)

| Condition | Inferred Stability of Quercetin 3-O-gentiobioside | Rationale based on Quercetin Data |

| pH | More stable in acidic pH (<5), less stable in neutral to alkaline pH (>7). | Quercetin shows significant degradation at pH levels above 7.[7] |

| Temperature | Degradation is expected to increase with temperature. Storage at low temperatures (e.g., -20°C for long-term) is recommended.[4] | Quercetin is known to be heat-labile, with degradation rates increasing at higher temperatures.[8] |

| Light | Should be protected from light to prevent photodegradation. | Quercetin is susceptible to degradation upon exposure to light. |

| Oxidation | Susceptible to oxidation. | The polyphenol structure of flavonoids makes them prone to oxidation. |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of Quercetin 3-O-gentiobioside.

1. Solubility Determination by UV-Vis Spectrophotometry

This method is based on quantifying the concentration of the dissolved compound in a saturated solution using its UV-Vis absorbance.

-

Objective: To determine the saturation solubility of Quercetin 3-O-gentiobioside in various solvents.

-

Materials:

-

Quercetin 3-O-gentiobioside

-

A range of solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline of different pH)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Quercetin 3-O-gentiobioside to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance at the wavelength of maximum absorption (λmax) for Quercetin 3-O-gentiobioside. The λmax for flavonoids is typically in the range of 240-280 nm and 300-400 nm.[9]

-

Calculate the concentration using a pre-determined calibration curve of Quercetin 3-O-gentiobioside in the same solvent.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

-

2. Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the parent compound and its degradation products over time under various stress conditions.[10][11][12][13]

-

Objective: To evaluate the stability of Quercetin 3-O-gentiobioside under different conditions (pH, temperature, light).

-

Materials:

-

Quercetin 3-O-gentiobioside

-

Buffers of different pH values

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic or phosphoric acid)

-

HPLC system with a UV detector

-

C18 analytical column

-

Temperature-controlled chambers

-

Photostability chamber

-

-

Methodology:

-

Sample Preparation:

-

Prepare solutions of Quercetin 3-O-gentiobioside in different buffers (e.g., pH 3, 5, 7, 9).

-

Aliquots of these solutions are then subjected to various stress conditions.

-

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 25°C or 40°C) in the dark.

-

Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.

-

Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber) and compare with a dark control.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw samples from each condition.

-

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Use a suitable mobile phase (e.g., a gradient of acidified water and acetonitrile/methanol) to achieve good separation of the parent peak and any degradation products.[14]

-

Monitor the elution profile at the λmax of Quercetin 3-O-gentiobioside.

-

-

Data Analysis:

-

Quantify the peak area of Quercetin 3-O-gentiobioside at each time point.

-

Calculate the percentage of the compound remaining over time.

-

Determine the degradation kinetics (e.g., first-order degradation rate constant).

-

-

Biological Activity and Signaling Pathways (of Quercetin)

While the specific biological activities and signaling pathways of Quercetin 3-O-gentiobioside are not extensively studied, it is widely believed that many of its effects are mediated through its hydrolysis to the aglycone, quercetin, in the body.[15] Quercetin is a well-researched flavonoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[16][17] These effects are attributed to its ability to modulate various cellular signaling pathways.

Key Signaling Pathways Modulated by Quercetin:

-

PI3K/Akt Pathway: Quercetin can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[18]

-

MAPK Pathway: Quercetin can modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[18]

-

NF-κB Pathway: Quercetin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

-

Nrf2/HO-1 Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[17]

Conclusion

Quercetin 3-O-gentiobioside is a flavonoid glycoside with potential applications in various fields of research. Understanding its solubility and stability is paramount for its effective use. While specific data for this compound is limited, this guide provides the available information and outlines robust experimental protocols for its determination. The biological activities of its aglycone, quercetin, suggest that Quercetin 3-O-gentiobioside may serve as a valuable lead compound, warranting further investigation into its specific physicochemical and pharmacological properties. Researchers are encouraged to perform dedicated solubility and stability studies on Quercetin 3-O-gentiobioside to build a more comprehensive profile and facilitate its development for future applications.

References

- 1. Quercetin 3-O-gentiobioside | 7431-83-6 | OQ106506 [biosynth.com]

- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]

- 4. This compound supplier | CAS No :7431-83-6 | AOBIOUS [aobious.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. ijam.co.in [ijam.co.in]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Quercetin 3-O-gentiobioside: A Technical Overview of its Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data